molecular formula C12H14N2O B7788372 3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one

3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one

Cat. No.: B7788372
M. Wt: 202.25 g/mol
InChI Key: ASBKHKGFGCNQJB-SDNWHVSQSA-N
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Description

3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one is a chemical compound with the molecular formula C13H14N2O It is known for its unique structure, which includes a cyclohexanone ring bonded to a phenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one typically involves the condensation of cyclohexanone with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylhydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other compounds.

Mechanism of Action

The mechanism of action of 3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The phenylhydrazine moiety can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A simpler compound with similar reactivity.

    Cyclohexanone: The parent compound of the cyclohexanone ring in 3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one.

    Hydrazones: A class of compounds with similar structural features.

Uniqueness

This compound is unique due to its combination of a cyclohexanone ring and a phenylhydrazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3E)-3-(phenylhydrazinylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBKHKGFGCNQJB-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC2=CC=CC=C2)CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\NC2=CC=CC=C2)/CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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